molecular formula C8H14O2 B8322671 1-Butyne, 3-(1-ethoxyethoxy)- CAS No. 5967-11-3

1-Butyne, 3-(1-ethoxyethoxy)-

Cat. No. B8322671
CAS RN: 5967-11-3
M. Wt: 142.20 g/mol
InChI Key: ITTYWRVANIZAME-UHFFFAOYSA-N
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Patent
US04453013

Procedure details

A mixture of 200 g of but-3-yn-2-ol and 240 g of ethylvinyl ether was added dropwise, at 30° and under nitrogen atmosphere, to 2 g of previously dried KHSO4. After stirring for 2 hours at 30° the reaction mixture was neutralized with 10 g of Na2CO3, then filtered, the organic phase being finally distilled on a VIGREUX column to give 369 g (91% yield) of 2-(3-oxa-pent-2-yloxy)-but-3-yne having b.p. 31°/16 Torr.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:5])[C:3]#[CH:4].[CH2:6]([O:8][CH:9]=[CH2:10])[CH3:7].OS([O-])(=O)=O.[K+]>C([O-])([O-])=O.[Na+].[Na+]>[CH3:7][CH:6]([O:5][CH:2]([C:3]#[CH:4])[CH3:1])[O:8][CH2:9][CH3:10] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
CC(C#C)O
Name
Quantity
240 g
Type
reactant
Smiles
C(C)OC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
10 g
Type
catalyst
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours at 30° the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the organic phase being finally distilled on a VIGREUX column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(OCC)OC(C)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 369 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.